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Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

Molecular Interactions of Tirabrutinib

The core of tirabrutinib's structure is a 6-5-membered, fused, heterocyclic ring system known as dihydro

purine (6-amino-8H-purine-8-one) [1]. This core is central to its binding interaction with the BTK enzyme.

The table below summarizes the key molecular interactions and the role of the core structure:

Feature Description Rolelinteraction
Parent Core Dihydro purine (6-amino-8H-purine-8-  Serves as the central scaffold.
one) [1]
Key Hydrogen Bonds with Met477, Glu475, and Anchors inhibitor in ATP-binding
Bonds Thr474 residues [1] pocket's hinge region.
Covalent Bond Irreversible bond with cysteine Provides prolonged, selective inhibition.

residue Cys481 [1] [2] [3]

Hydrophobic Phenoxyphenyl group [1] Extends into hydrophobic back pocket,
Extension stabilizing binding.

These specific interactions stabilize tirabrutinib in the ATP-binding cleft and lock BTK in an inactive
conformation, thereby inhibiting its autophosphorylation at Tyr551 and subsequent activation of downstream

survival signaling pathways in B-cells [1] [3].
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Selectivity and Experimental Profiling

Tirabrutinib's dihydro purine core and optimized structure contribute to a highly selective kinase

inhibition profile, reducing off-target effects [1] [4].

Experimental kinase profiling using the KINOMEscan platform at a concentration of 300 nM shows that
tirabrutinib primarily binds to kinases within the TEC family (like BTK) and a limited number of others,

demonstrating superior selectivity compared to first-generation inhibitors [4].

In cellular assays, this selectivity is confirmed. For example, in human peripheral blood mononuclear cell
(PBMC) stimulation assays, tirabrutinib potently inhibited B-cell activation (induced by anti-IgM) with an
IC50 of 2.7 nM, while showing significantly less potency against T-cell activation (induced by anti-
CD3/CD28), with an IC50 of 213 nM [4]. This indicates that tirabrutinib's primary cellular effect is on B-

cell receptor signaling, consistent with its on-target BTK inhibition.

Key Experimental Protocols

For researchers looking to validate these interactions, here are summaries of key experimental

methodologies.

Biochemical Kinase Profiling (KINOMEscan)

e Purpose: To assess the binding of a test compound to a wide panel of kinases and evaluate
selectivity [4].

e Method: The assay uses a panel of DNA-tagged kinases. The compound's ability to bind a kinase
active site is measured by its displacement of the kinase from an immobilized ligand. The amount of
captured kinase is quantified via gPCR of the DNA tag. Results are reported as "% Control," where a
lower percentage indicates stronger compound binding [4].

o Key Detail: The assay is performed at a single concentration of the test compound (e.g., 300 nM) to
provide a broad selectivity profile [4].

Covalent Binding Analysis via Mass Spectrometry

¢ Purpose: To confirm the irreversible, covalent binding of tirabrutinib to the Cys481 residue of BTK
[5].

e Method: Recombinant BTK protein is incubated with tirabrutinib. The protein is then digested with
enzymes like GluC and trypsin to generate a peptide containing Cys481. Mass spectrometry analysis
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(e.g., LC-MS/MS) is used to detect the mass shift of this peptide, confirming the covalent modification
by tirabrutinib [5].

o Key Detail: A "chase" step with a high concentration of another irreversible inhibitor (like ibrutinib) can
be used to demonstrate the irreversibility of the binding. If tirabrutinib is covalently bound, it will not
be displaced during the chase [5].

BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway that is inhibited by

tirabrutinib.
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Tirabrutinib inhibits BTK activation, blocking downstream signaling for B-cell growth [1] [3].

Therapeutic Context

Tirabrutinib has received regulatory approval in several countries, including Japan, for the treatment of
relapsed or refractory primary central nervous system lymphoma (PCNSL), Waldenstrom's
macroglobulinemia, and lymphoplasmacytic lymphoma [1] [6]. Its high selectivity and ability to penetrate

the central nervous system make it a valuable therapeutic option for these B-cell malignancies [4] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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